Difluorphos
Description
Atropisomeric diphosphine ligands represent a cornerstone in the field of asymmetric catalysis, a branch of chemistry focused on synthesizing specific chiral molecules. These ligands, characterized by axial chirality arising from restricted rotation around a single bond, are instrumental in guiding metal-catalyzed reactions to produce a desired enantiomer with high selectivity. acs.orgrsc.org Their unique three-dimensional structures create a chiral environment around a metal center, which is the key to differentiating between prochiral substrates or reaction pathways. researchgate.netpnas.org The development and application of these ligands have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLTMOEYCQDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116978 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503538-70-3 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Difluorphos
General Synthetic Strategies for Atropisomeric Diphosphines
The creation of atropisomeric diphosphines, such as Difluorphos, relies on establishing axial chirality, typically through the restricted rotation around a biaryl bond. General strategies often involve:
Aryl-Aryl Coupling: The formation of the central biphenyl (B1667301) linkage is a cornerstone. Ullmann-type coupling reactions, often copper-catalyzed, are frequently employed to join two functionalized aryl rings guidechem.comresearchgate.netnih.govmdpi.comorganic-chemistry.orgwikipedia.orgd-nb.info. Other methods, like nickel-catalyzed asymmetric Ullmann coupling, have also been developed to directly yield enantioenriched products nih.gov.
Introduction of Phosphorus Functionalities: Phosphine (B1218219) groups are typically introduced via phosphorylation reactions. This can involve reacting lithiated or Grignard intermediates with chlorophosphines or chlorophosphine oxides, or through palladium-catalyzed hydrophosphinylation guidechem.comchemicalbook.comnih.govresearchgate.net.
Chiral Resolution: For many syntheses, a racemic mixture of the diphosphine or its precursor is formed, necessitating a resolution step to isolate the desired enantiomer. Chiral chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), is a common and effective technique guidechem.comchemicalbook.comnih.govresearchgate.net.
Reduction of Phosphine Oxides: Phosphine oxides are often more stable intermediates than phosphines and are frequently used in synthesis. The final step often involves the reduction of phosphine oxide precursors to the active phosphine ligands guidechem.comchemicalbook.comnih.govresearchgate.netmdpi.com.
Specific Multi-Step Synthesis of this compound
The synthesis of this compound has been well-documented, typically proceeding through a series of six to eight steps from commercially available starting materials guidechem.comresearchgate.netnih.govresearchgate.net.
The introduction of the diphenylphosphine (B32561) oxide moieties is a critical early step. A common approach involves the formation of an organomagnesium (Grignard) reagent from a commercially available aryl halide precursor (e.g., compound 1). This organometallic intermediate is then reacted with chlorodiphenylphosphane oxide. This reaction yields the phosphane oxide intermediate (compound 2) in approximately 66% yield guidechem.comchemicalbook.com. Alternatively, direct reaction with chlorodiphenylphosphine (B86185) followed by oxidation can also be employed nih.gov.
Table 2.2.1: Phosphorylation Step
| Step | Description | Starting Material | Reagent | Product | Yield | Reference |
| 1 | Organomagnesium formation and reaction with chlorodiphenylphosphane oxide | Compound 1 | Chlorodiphenylphosphane oxide, Mg | Phosphane oxide 2 | 66% | guidechem.comchemicalbook.com |
| 2 | Reaction with chlorodiphenylphosphine followed by oxidation | Compound 1 | Chlorodiphenylphosphine, then H₂O₂ | Phosphane oxide 2 | N/A | nih.gov |
To prepare the aryl rings for the subsequent coupling reaction, regioselective functionalization is required. This is typically achieved through directed ortho-lithiation. The phosphane oxide intermediate (compound 2) is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species is then quenched with iodine (I₂) to introduce an iodine atom at the ortho position, yielding iodinated intermediate 3 in good yields, often around 88% guidechem.comchemicalbook.comnih.govresearchgate.net.
Table 2.2.2: Ortho-Lithiation and Iodination
| Step | Description | Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 3 | Regioselective ortho-lithiation followed by iodination | Phosphane oxide 2 | LDA, then I₂ | -78°C, THF | Iodide 3 | 88% | guidechem.comchemicalbook.comnih.govresearchgate.net |
The crucial biphenyl backbone is constructed via an Ullmann-type coupling reaction. The iodinated intermediate (compound 3) is subjected to homocoupling conditions, typically involving copper powder as the catalyst in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) guidechem.comchemicalbook.comnih.gov. This reaction forms the dimer, resulting in the racemic bis(phosphane oxide) (compound 4) in yields typically ranging from 69% to 80% guidechem.comchemicalbook.comnih.gov.
Table 2.2.3: Ullmann-Type Coupling
| Step | Description | Starting Material | Catalyst | Solvent | Temperature | Product | Yield | Reference |
| 4 | Homocoupling of iodinated intermediate via Ullmann-type reaction | Iodide 3 | Cu | DMF | 130°C | Bis(phosphane oxide) 4 | 69-80% | guidechem.comchemicalbook.comnih.gov |
To obtain the enantiomerically pure this compound, the racemic bis(phosphane oxide) (compound 4) must be resolved. Chiral preparative High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this separation guidechem.comchemicalbook.comresearchgate.net. Using a suitable chiral stationary phase, such as a Chirose C3 Column, the enantiomers ((R)-4 and (S)-4) can be separated, typically affording the resolved compounds in high yields, often around 90% guidechem.comchemicalbook.com. The enantiomeric purity is confirmed to be greater than 99% ee using analytical chiral HPLC, for example, with a Chiralpak AD column chemicalbook.com.
Table 2.2.4: Optical Resolution
| Step | Description | Starting Material | Technique | Column Type | Yield | Purity | Reference |
| 5 | Separation of enantiomers of bis(phosphane oxide) | Racemic 4 | Chiral Preparative HPLC | Chirose C3 | 90% | >99% ee | guidechem.comchemicalbook.comresearchgate.net |
The final step in the synthesis involves the reduction of the resolved phosphane oxide enantiomers (e.g., (R)-4 or (S)-4) to the corresponding phosphine ligands ((R)-5 or (S)-5, i.e., this compound). This is typically achieved by heating the phosphane oxide with an excess of trichlorosilane (B8805176) (HSiCl₃) in a suitable solvent like xylene, often in the presence of a tertiary amine such as tributylamine (B1682462), which acts as an acid scavenger guidechem.comchemicalbook.com. This reduction proceeds in high yields, generally around 91%, to furnish the desired enantiomerically pure this compound guidechem.comchemicalbook.com.
Table 2.2.5: Reduction of Phosphane Oxide Precursors
| Step | Description | Starting Material | Reagent | Solvent | Additive | Product | Yield | Reference |
| 6 | Reduction of resolved phosphane oxide to the corresponding phosphine | Resolved 4 | HSiCl₃ (excess) | Xylene | Tributylamine | This compound (5) | 91% | guidechem.comchemicalbook.com |
Scale-Up Development and Practical Considerations
The synthesis of this compound, particularly its enantiomerically pure forms such as (R)-Difluorphos, has been successfully developed for multigram and larger-scale production, positioning it as a valuable chiral ligand for industrial applications in asymmetric catalysis bohrium.comresearchgate.netnih.gov. The established synthetic routes, typically comprising six steps, have been adapted and optimized to meet the demands of larger-scale manufacturing, acknowledging the practical challenges inherent in scaling chemical processes researchgate.netnih.gov.
A foundational aspect of this compound synthesis at scale is the robust construction of its biaryl framework, predominantly achieved through an Ullmann coupling reaction researchgate.net. The general synthetic sequence adapted for scale-up involves several key transformations:
Phosphane Oxide Formation: The process typically begins with the formation of a Grignard reagent from a suitably functionalized aryl precursor. This organometallic intermediate is then reacted with chlorodiphenylphosphine oxide to yield the corresponding phosphane oxide. This step has been reported to achieve yields of approximately 66% guidechem.com.
Ortho-lithiation and Iodination: The phosphane oxide intermediate undergoes ortho-lithiation, commonly using lithium diisopropylamide (LDA) at cryogenic temperatures (e.g., -78°C), followed by iodination. This sequence has demonstrated high efficiency, with yields reported around 88% guidechem.com.
Ullmann Coupling: The critical Ullmann-type coupling reaction is performed using copper as a catalyst in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C). This step is crucial for establishing the biaryl linkage and has been reported to yield the bis(phosphane oxide) precursor in approximately 69% of the cases researchgate.netnih.govguidechem.com.
Optical Resolution: A pivotal stage for obtaining enantiomerically pure this compound is the optical resolution of the racemic bis(phosphane oxide) intermediate. This is typically accomplished using chiral preparative High-Performance Liquid Chromatography (HPLC), often employing specialized columns like the Chirose C3 column. This method can achieve yields of around 90% based on the racemic starting material nih.govguidechem.com.
Reduction to this compound: The final step involves the reduction of the resolved bis(phosphane oxide) to the target diphosphine ligand. This is commonly achieved using silanes, such as hydrogen trichlorosilane (HSiCl3), in the presence of a tertiary amine base like tributylamine in a solvent such as xylene. This reduction step typically proceeds with high yields, around 91% nih.govguidechem.com.
Yields and Efficiency in Scale-Up:
| Synthesis Step | Typical Yield (%) | Notes |
| Phosphane oxide formation | 66 | Reaction of Grignard reagent with chlorodiphenylphosphine oxide |
| Ortho-lithiation and Iodination | 88 | Utilizes LDA at -78°C |
| Ullmann Coupling | 69 | Copper-mediated coupling to form the biaryl framework |
| Optical Resolution (of racemic precursor) | 90 | Achieved via chiral preparative HPLC |
| Reduction of resolved precursor | 91 | Employing HSiCl3 in the presence of tributylamine |
| Overall Scale-Up Synthesis Yield | 33-38 | Reported for multigram scale production of this compound nih.gov |
Catalytic Performance in Scaled Applications:
The practical utility of this compound in large-scale catalytic processes is supported by its demonstrated performance in key asymmetric transformations. For instance, in the asymmetric reductive amination of certain imines, this compound has been shown to deliver excellent enantioselectivity, achieving up to 96% enantiomeric excess (ee) with high yields (e.g., 88-89%) under optimized conditions rsc.org. A specific scale-up synthesis of a target molecule (2a) using this compound as a ligand was successfully executed on a 1.5 mmol scale, yielding the product in 88% yield and 96% ee rsc.org. In other catalytic studies, while this compound has demonstrated very high enantioselectivity (e.g., 95% ee), the reaction yields have sometimes required further optimization (e.g., 43% yield in one instance) researchgate.net.
Practical Considerations for Industrial Implementation:
Ligand Properties: this compound is characterized by its electron-poor nature, a narrow dihedral angle, and higher π-acidity, properties that are critical for its efficacy in asymmetric catalysis. Maintaining these precise electronic and steric attributes during large-scale synthesis is paramount to ensuring consistent catalytic performance nih.govprotheragen.ai.
Catalyst Preparation: The development of large-scale synthetic procedures for Ruthenium(II) catalysts incorporating this compound ligands has also been achieved, facilitating their direct application in industrial settings thieme-connect.com.
Process Optimization: Ongoing research and development efforts are focused on fine-tuning reaction parameters, such as temperature, pressure, and catalyst loading, to maximize both yield and enantioselectivity for specific substrates when employing this compound-based catalytic systems rsc.org.
Mentioned Compounds:
this compound ((R)-Difluorphos, (S)-Difluorphos)
Chlorodiphenylphosphine oxide
Lithium diisopropylamide (LDA)
Iodine (I2)
Copper
Hydrogen trichlorosilane (HSiCl3)
Tributylamine
SYNPHOS
BINAP
MeO–BiPhep
SegPhos
ZhaoPhos
Catalytic Applications of Difluorphos in Asymmetric Reactions
Asymmetric C-C Bond Forming Processes
Enantioselective α-Arylation of Ketones
The direct enantioselective α-arylation of ketones represents a significant challenge in organic synthesis, offering a direct route to valuable chiral α-aryl carbonyl compounds. Difluorphos has proven to be a highly effective ligand in both palladium- and nickel-catalyzed systems for this transformation, particularly when employing aryl triflates as electrophilic coupling partners.
Palladium catalysis, in conjunction with this compound, has been successfully employed for the enantioselective α-arylation of various cyclic ketones with electron-neutral and electron-rich aryl triflates. These systems are capable of forming vicinal all-carbon quaternary and tertiary stereocenters at the α-carbon of the ketone in a single step nih.govresearchgate.netnih.govacs.orgacs.org. The use of aryl triflates offers advantages over aryl halides, including faster reaction rates and the ability to conduct reactions at lower temperatures, which often correlates with improved enantioselectivity researchgate.netacs.orgresearchgate.net.
Nickel catalysis, also utilizing this compound, has been instrumental in extending the scope of enantioselective α-arylation to electron-poor aryl triflates, a class of electrophiles that were previously challenging to functionalize with high enantioselectivity nih.govresearchgate.netnih.govacs.orgacs.org. Furthermore, nickel catalysts ligated by this compound have shown efficacy in the α-arylation and heteroarylation of ketones with aryl chlorides, achieving exceptionally high enantioselectivities, often up to 99% ee berkeley.edu. This highlights the versatility of this compound in enabling nickel-catalyzed cross-coupling reactions with a broad range of aryl electrophiles.
The combination of aryl triflates as reactants, this compound as the chiral ligand, and either palladium or nickel catalysts has led to a broad range of α-arylations of ketones with high enantioselectivity. The scope includes various cyclic ketones such as tetralone, indanone, cyclopentanone, and cyclohexanone (B45756) derivatives nih.govresearchgate.netnih.govacs.orgacs.org. Studies have revealed that ligands with biaryl backbones featuring smaller dihedral angles, such as this compound, tend to generate catalysts that exhibit higher enantioselectivity compared to related ligands with larger dihedral angles researchgate.netacs.orgresearchgate.net.
Table 1: Scope of this compound-Catalyzed Enantioselective α-Arylation of Ketones
| Catalyst System | Aryl Electrophile Type | Ketone Substrate Examples | Enantioselectivity (ee) | Key References |
| Pd/Difluorphos | Electron-neutral, Electron-rich Aryl Triflates | Tetralone, Indanone, Cyclopentanone, Cyclohexanone derivatives | 70–98% | nih.govresearchgate.netnih.govacs.orgacs.org |
| Ni/Difluorphos | Electron-poor Aryl Triflates | Tetralone, Indanone, Cyclopentanone, Cyclohexanone derivatives | 70–98% | nih.govresearchgate.netnih.govacs.orgacs.org |
| Ni/Difluorphos | Aryl Chlorides | Ketones | Up to 99% | berkeley.edu |
| Ni/Difluorphos | Heteroaryl Chlorides | Ketones | Up to 99% | berkeley.edu |
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
This compound also plays a crucial role in rhodium-catalyzed asymmetric 1,4-addition reactions, enabling the stereoselective formation of carbon-carbon bonds through conjugate addition.
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones, facilitated by this compound or its analogues, provides access to 1,4-addition adducts with high yields and excellent enantioselectivities, often reaching up to 99% ee acs.orgnih.gov. This methodology has been applied to various substrates, including maleimide (B117702) derivatives, yielding enantioenriched succinimide (B58015) units with good to excellent enantiomeric excesses acs.orgnih.govmolaid.com.
A significant application of this compound in rhodium catalysis involves the asymmetric 1,4-addition of organoboron derivatives, such as potassium organotrifluoroborates, to α,β-dehydroaminophosphonates nih.govlookchem.comacs.org. This reaction provides a direct route to enantioenriched α-amino phosphonates and related derivatives. For instance, the addition of potassium phenyltrifluoroborate to a dehydroaminophosphonate using a rhodium catalyst with this compound achieved 94% ee, and using the (R)-enantiomer of this compound yielded the product with 96% ee lookchem.com. Arylboronic acids have also been successfully employed in this transformation, affording the desired α-amino phosphonates in high yields and with good to excellent enantioselectivity (e.g., 92% yield and 93% ee) lookchem.com.
Table 2: this compound in Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
| Reaction Type | Organoboron Reagent | Substrate Class | Catalyst System | Typical Yield | Typical Enantioselectivity (ee) | Key References |
| Addition to α,β-Unsaturated Ketones | Arylboronic Acids | α,β-Unsaturated Ketones | Rh/Difluorphos (or analogues) | Up to 92% | Up to 99% | acs.orgnih.govmolaid.com |
| Addition to α,β-Dehydroaminophosphonates | Potassium Organotrifluoroborates | α,β-Dehydroaminophosphonates | Rh/[RhCl(CH2CH2)2]2 / this compound | Good | Up to 96% | nih.govlookchem.comacs.org |
| Addition to α,β-Dehydroaminophosphonates | Arylboronic Acids | α,β-Dehydroaminophosphonates | Rh/[RhCl(CH2CH2)2]2 / this compound | 92% | 93% | lookchem.com |
These findings underscore the broad applicability and high efficacy of this compound as a chiral ligand in rhodium-catalyzed conjugate addition reactions, facilitating the synthesis of valuable chiral building blocks.
Diastereoselective Synthesis of Phosphinyl Peptidesmdpi.com
The synthesis of phosphinyl peptides, a class of compounds with potential biological activity, has been advanced by the application of this compound. In a rhodium-catalyzed 1,4-addition reaction, this compound has been employed as a chiral ligand to facilitate the addition of aryl or heteroaryl moieties to α,β-unsaturated esters. This methodology allows for the diastereoselective construction of phosphinyl peptides, incorporating a P-chiral phosphinyl group at the Cβ position relative to the prochiral center, in conjunction with the stereodirecting influence of this compound. The use of either (R)- or (S)-Difluorphos enables control over the stereochemical outcome, expanding the synthetic repertoire for these complex molecules acs.orgnih.gov.
Cobalt-Catalyzed Asymmetric Hydrosilylation of Conjugated Dienesnih.gov
This compound has proven effective in cobalt-catalyzed asymmetric hydrosilylation reactions, particularly with conjugated dienes. This catalytic system, often employing cobalt(II) acetylacetonate (B107027) (Co(acac)₂) in combination with this compound as the chiral ligand, has been instrumental in achieving the first stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes rsc.orgresearchgate.netresearchgate.net. When applied to (E)-1-aryl-1,3-dienes, this system has yielded chiral allylsilanes with good enantioselectivities, with values reaching up to 90:10 er rsc.orgresearchgate.net. The mechanism is understood to involve a σ–π–σ isomerization of an allylcobalt intermediate, which is crucial for the observed stereoconvergence rsc.orgresearchgate.net. This compound has been identified as an optimal ligand for this transformation, delivering chiral allylsilanes in good yields and enantioselectivities sioc-journal.cn.
Table 1: Cobalt-Catalyzed Asymmetric Hydrosilylation of Conjugated Dienes with this compound
| Substrate Type | Catalyst System | Ligand | Product Type | Enantioselectivity (er) | Reference |
| (E)-1-aryl-1,3-dienes | Co(acac)₂ | (R)-Difluorphos | Allylsilanes | Up to 90:10 | rsc.orgresearchgate.net |
| Conjugated Dienes | Co(acac)₂ | (R)-Difluorphos | Chiral Allylsilanes | Good | sioc-journal.cn |
Palladium-Catalyzed Enantioselective Domino Heck-Cyanation Sequenceresearchgate.netjst.go.jp
A significant contribution of this compound to asymmetric synthesis lies in its use in palladium-catalyzed enantioselective domino Heck-cyanation sequences. This methodology allows for the efficient synthesis of functionalized 3-alkyl-3-cyanomethyl-2-oxindoles nih.govepfl.chresearchgate.net. The reaction typically involves an ortho-iodoanilide substrate, potassium ferro(II)cyanide, palladium acetate (B1210297), and sodium carbonate, with (S)-Difluorphos serving as the chiral supporting ligand. Under optimized conditions, this system has achieved enantioselectivities of up to 79% ee for the resulting oxindole (B195798) products nih.govepfl.chresearchgate.net. This reaction was first reported in Chemistry – A European Journal epfl.ch.
Table 2: Palladium-Catalyzed Enantioselective Domino Heck-Cyanation Sequence with this compound
| Substrate Type | Catalyst System | Ligand | Product Type | Enantioselectivity (ee) | Reference |
| ortho-iodoanilide | Pd(OAc)₂, K₄[Fe(CN)₆], Na₂CO₃ | (S)-Difluorphos | 3-Alkyl-3-cyanomethyl-2-oxindoles | Up to 79% | nih.govepfl.chresearchgate.net |
Application in Total Synthesis (e.g., Esermethole, Physostigmine)researchgate.net
The palladium-catalyzed enantioselective domino Heck-cyanation sequence, facilitated by (S)-Difluorphos, has been successfully applied in the concise total synthesis of important natural products, namely (+-)-esermethole and (+-)-physostigmine researchgate.netepfl.ch. These compounds are recognized for their potent inhibitory effects on acetyl- and butyryl-cholinesterase enzymes epfl.ch. The integration of this compound in this key C-C bond-forming step provides an enantioselective route to these biologically significant alkaloids researchgate.netepfl.ch.
Copper-Catalyzed Enantioselective Hydrogermylationglobalauthorid.com
This compound has also been investigated as a chiral ligand in copper-catalyzed enantioselective hydrogermylation reactions. This process involves the intermolecular asymmetric hydrogermylation of activated alkenes with hydrogermanes, leading to the formation of enantioenriched carbon- and germanium-stereogenic germanes chinesechemsoc.org. While this compound (denoted as L2 in one study) was tested, it was observed that other ligands, such as H8-BINAP, offered higher yields for a specific product (3a), suggesting that ligand optimization is critical for maximizing efficiency in this transformation chinesechemsoc.org. Nevertheless, the study highlights the potential for this compound in copper-catalyzed hydrogermylation.
Copper-Catalyzed Enantioselective Addition of Enynes to Ketoneschinesechemsoc.org
In the realm of copper catalysis, this compound has found application in the enantioselective addition of enynes to ketones. This reaction enables the facile construction of enantiomerically enriched tertiary alcohols nih.gov. Notably, a Shibasaki group developed a Cu-DIFLUORPHOS complex-catalyzed enantioselective alkylative aldol (B89426) reaction mdpi.com. Furthermore, a specific application involving the synthesis of chiral δ-lactones utilized a combination of Cu(OAc)₂ and (R)-DIFLUORPHOS, achieving high yields (67–92%) and excellent enantioselectivities (92–98% ee) in a three-component domino Michael/aldol/lactonization reaction involving dialkylzincs, allenic ethyl esters, and ketones wiley-vch.de. Separately, a this compound–silver(I) fluoride (B91410) catalyst was employed for the enantioselective allyl transfer to ketones, yielding homoallylic alcohols with high enantioselectivities .
Table 3: Copper-Catalyzed Enantioselective Addition of Enynes to Ketones with this compound
| Reaction Type | Catalyst System | Ligand | Nucleophile/Electrophile | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Domino Michael/Aldol/Lactonization | Cu(OAc)₂, (R)-DIFLUORPHOS | (R)-DIFLUORPHOS | Dialkylzincs, Allenic ethyl ester, Ketones | δ-Lactones | 67–92% | 92–98% | wiley-vch.de |
| Allyl Transfer to Ketones | This compound–Ag(I) fluoride | This compound | Trimethoxy allyl siloxane | Homoallylic alcohols | N/A | High | |
| Enantioselective Alkylative Aldol Reactions | Cu-DIFLUORPHOS complex | This compound | Ketones | Tertiary alcohols | N/A | High | mdpi.com |
Gold(I)-Catalyzed Asymmetric Hydroarylation Reactionssioc-journal.cn
This compound has also demonstrated its utility in gold(I)-catalyzed asymmetric hydroarylation reactions. In a notable study by Tanaka's group, the gold(I)-catalyzed intramolecular quadruple hydroarylation of a tetrayne was employed for the enantioselective synthesis of an aza researchgate.nethelicene mdpi.com. Screening of various chiral bisphosphine ligands revealed that a gold(I) complex formed from AuCl(SMe₂) and the electron-deficient this compound ligand proved to be the optimal system, achieving both high yields and high enantiomeric excess (ee) values mdpi.com. This application underscores this compound's capability in promoting stereoselective C-C bond formation under gold catalysis mdpi.comresearchgate.net.
Table 4: Gold(I)-Catalyzed Asymmetric Hydroarylation Reactions with this compound
| Reaction Type | Catalyst System | Ligand | Substrate Type | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Intramolecular Quadruple Hydroarylation | AuCl(SMe₂), Ag salt | This compound | Tetrayne | Aza researchgate.nethelicene | High | High | mdpi.com |
Compound List
this compound
(S)-Difluorphos
(R)-Difluorphos
Esermethole
Physostigmine
Cobalt(II) acetylacetonate (Co(acac)₂)
Dimethyl sulfide (B99878) gold(I) chloride (AuCl(SMe₂))
Potassium ferro(II)cyanide (K₄[Fe(CN)₆])
Palladium acetate
Sodium carbonate
Dialkylzincs
Allenic ethyl ester
Hydrogermanes
Activated alkenes
Ketones
Enynes
Conjugated dienes
Ortho-iodoanilide
Aryl/heteroaryl moieties
α,β-unsaturated esters
Tetrayne
Aza researchgate.nethelicene
Trimethoxy allyl siloxane
Homoallylic alcohols
δ-Lactones
Mechanistic Investigations of Difluorphos Catalyzed Reactions
Role of Difluorphos in Stereocontrol and Enantioselectivity
Metal-Ligand Interactions and Complex Formation
This compound acts as a bidentate ligand, coordinating to transition metal centers through its two phosphorus atoms. Its electron-deficient character, attributed to the presence of fluorine atoms on the biphenyl (B1667301) framework, allows it to effectively stabilize low-valence transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) researchgate.netchemicalbook.com. The rigid biphenyl structure imparts conformational constraint, which is crucial for establishing a well-defined chiral pocket around the metal. This structural rigidity, combined with the electronic influence of the fluorine substituents, dictates the spatial arrangement and electronic properties of the metal center, thereby influencing substrate binding and activation researchgate.netrflow.ai.
The steric profile of this compound, often quantified by parameters like the dihedral angle of its biaryl skeleton, can be compared to other atropisomeric diphosphines such as BINAP and MeO-BIPHEP. These steric and electronic descriptors are vital for predicting and understanding catalytic trends and the mechanisms involved in organic synthesis researchgate.netnih.govacs.org. The precise interaction between the metal and the this compound ligand governs the formation of active catalytic species and their subsequent performance in enantioselective transformations researchgate.netsolubilityofthings.com.
Factors Affecting Enantioselectivity (e.g., Temperature, Additives, Solvents)
The enantioselectivity achieved in this compound-catalyzed reactions is a complex interplay of several factors, including the ligand's inherent properties, reaction temperature, solvent choice, and the presence of additives.
Ligand Properties: As an electron-deficient ligand, this compound often leads to improved reactivity and enantioselectivity compared to electron-rich phosphine (B1218219) ligands in various catalytic systems researchgate.net. In several instances, this compound has demonstrated superior enantioselectivity over established ligands like BINAP researchgate.netacs.org.
Solvents: The choice of solvent can dramatically influence the enantioselectivity of this compound-catalyzed reactions. For example, in iridium-catalyzed asymmetric hydrogenation of quinolines, using methanol (B129727) as a solvent resulted in higher enantiomeric excess (ee) compared to dichloromethane (B109758) (DCM) rsc.org. Similarly, isopropyl alcohol was employed in a rhodium-catalyzed addition reaction mdpi.com.
Temperature: Reaction temperature can also play a role in modulating enantioselectivity. In a palladium-catalyzed α-arylation of ketones, (R)-Difluorphos yielded 90% ee at 60 °C and 85% ee at 80 °C, indicating a temperature-dependent selectivity unipd.it.
Additives: Certain additives can be critical for enhancing catalytic performance and selectivity. For instance, titanium(IV) isopropoxide [Ti(OiPr)4] was found to be essential for accelerating the reduction process in an iridium-catalyzed asymmetric reductive amination involving this compound researchgate.net.
The following table summarizes key findings on factors affecting enantioselectivity in this compound-catalyzed reactions:
| Ligand | Metal | Reaction Type | Solvent | Temperature | Additive | % ee (or er) | Yield (%) | Reference |
| (R)-Difluorphos | Pd | Polyene Cyclization | Not specified | Not specified | Not specified | 94% | Not specified | researchgate.net |
| (R)-Difluorphos | Pd | α-Arylation of Ketones | Not specified | 60 °C | Not specified | 90% | Not specified | unipd.it |
| (R)-Difluorphos | Pd | α-Arylation of Ketones | Not specified | 80 °C | Not specified | 85% | Not specified | unipd.it |
| (S)-DifluorPhos | Rh | Asymmetric addition to dehydroaminophosphinates | Isopropyl alcohol | 90 °C | NaHCO3 | 94% | Moderate | mdpi.com |
| (S)-DifluorPhos | Rh | Asymmetric addition to dehydroaminophosphinates | Isopropyl alcohol | 90 °C | NaHCO3 | 92% | Moderate | mdpi.com |
| (R)-DifluorPhos | Rh(I) | Pauson–Khand Reaction | Not specified | Not specified | Not specified | 97:3 er | Not specified | acs.org |
| This compound | Ir | Asymmetric Hydrogenation of Quinolines | Methanol | Not specified | Not specified | up to 96% | Not specified | rsc.org |
| This compound | Ir | Intramolecular Asymmetric Reductive Amination | DCM | Not specified | Ti(OiPr)4 | up to 97% | Moderate | researchgate.net |
| This compound | Cu | Asymmetric Hydrogermylation | Not specified | Not specified | Not specified | Lower er | Reduced | chinesechemsoc.org |
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate mechanisms of this compound-catalyzed reactions, providing insights that complement experimental observations.
DFT calculations are extensively used to investigate reaction pathways, identify key intermediates, and understand the origins of selectivity in this compound-catalyzed processes researchgate.netunipd.itchinesechemsoc.orgscielo.brcatalysis.deutas.edu.au. These studies help in mapping the potential energy surface of a reaction, revealing the energetic feasibility of different steps and the nature of transition states. DFT is instrumental in understanding how the chiral ligand influences chemoselectivity and stereoselectivity by analyzing the electronic and steric interactions within the catalytic system chinesechemsoc.org. For instance, DFT has been employed to explore various binding modes of substrates to the metal center in the presence of this compound, identifying the most energetically favorable pathways researchgate.net.
The detailed analysis of energy profiles and transition states (TS) is a cornerstone of mechanistic investigations. DFT calculations allow researchers to pinpoint the highest energy points along a reaction coordinate, which correspond to transition states, and to determine the associated activation energies scielo.brresearchgate.net. These computational models can reveal the formation of specific intermediates, such as C-bound enolate palladium complexes in α-arylation reactions or four-membered ring transition states in other catalytic cycles researchgate.netunipd.itscielo.br. Understanding these energy barriers is crucial for predicting reaction rates and optimizing catalytic conditions. For example, the steric repulsions within transition state structures involving this compound and substrates have been analyzed to explain variations in reaction efficiency acs.org.
Catalyst Activation and Deactivation Phenomena
Homogeneous catalysts, including those employing diphosphine ligands like this compound, are susceptible to activation and deactivation processes that significantly impact their long-term performance and efficiency catalysis.dersc.orgmdpi.comumich.edu.
Catalyst Activation: The activation of a catalyst often involves the conversion of a precatalyst into the catalytically active species. This process can sometimes be characterized by induction periods, during which the active form is generated rsc.org. For rhodium-phosphine complexes, activation typically involves ligand exchange processes, where diphosphines like this compound coordinate to the metal center, leading to the formation of the active catalytic complex mdpi.com.
Catalyst Deactivation: Deactivation can occur through various mechanisms. These include the formation of inactive monomeric species resulting from interactions with the solvent, substrate, or additives, or the aggregation of the active catalyst into non-reactive multinuclear complexes rsc.org. Irreversible reactions of the active catalyst or ligand-specific deactivation pathways can also lead to a loss of catalytic activity catalysis.demdpi.com. For instance, certain chloride ligands in rhodium precursors have been shown to exert a deactivating effect on catalytic reactions mdpi.com. While general deactivation mechanisms such as poisoning, coking, and sintering are well-documented for heterogeneous catalysts, understanding the specific deactivation pathways for this compound-containing homogeneous systems requires detailed mechanistic studies umich.edukuthulellc.comasianpubs.org.
Ligand Exchange Reactions
The formation of active catalytic species often involves the in situ generation of metal-ligand complexes from precursor materials. In the context of rhodium-catalyzed reactions, the synthesis of precatalysts such as [Rh(diphosphine)(µ2-Cl)]2 from rhodium diolefin precursors and diphosphine ligands like this compound typically proceeds through a two-stage ligand exchange process. mdpi.com This process involves the sequential displacement of coordinated diolefin ligands (e.g., cyclooctadiene, COD) by the diphosphine.
Mechanistic studies have revealed that for several diphosphines, including this compound, BINAP, SEGPhos, and DM-SEGPhos, the initial exchange of the first diolefin ligand is considerably faster than the subsequent exchange of the second diolefin ligand. mdpi.com This kinetic disparity means that the exchange of the second diolefin molecule is generally the rate-determining step in the formation of the dinuclear precatalyst. mdpi.com The rate constants for these ligand exchange steps can be influenced by the specific ligand structure and reaction conditions, such as temperature. For instance, experiments with other ligands have shown that lower temperatures can lead to more selective formation of the desired precatalyst, whereas higher temperatures might result in mixtures of complexes. mdpi.com
Table 1: Comparative Ligand Exchange Kinetics in Rhodium Precatalyst Formation
| Ligand | First Exchange Rate (k1) | Second Exchange Rate (k2) | Rate-Determining Step |
| BINAP | Fast | Slow | Second Exchange |
| SEGPhos | Fast | Slow | Second Exchange |
| DM-SEGPhos | Fast | Slow | Second Exchange |
| This compound | Fast | Slow | Second Exchange |
Note: Specific rate constant values (k1, k2) are not provided in the accessible text, but the relative rates and rate-determining step are indicated. mdpi.com
Effects of Impurities and Reaction Conditions
The efficiency and selectivity of this compound-catalyzed reactions can be significantly influenced by the presence of impurities and variations in reaction conditions. Impurities can act as catalyst poisons, irreversibly binding to active sites and reducing catalytic activity, or they can interfere with the catalyst's coordination chemistry, altering its electronic properties and reactivity.
Catalyst Deactivation Pathways: Several general pathways can lead to catalyst deactivation in homogeneous catalysis, which are relevant to systems employing this compound:
Metal Deposition: Occurs under reducing conditions or due to ligand loss. mdpi.com
Ligand Decomposition: The ligand itself can degrade under reaction conditions. mdpi.com
Metal-Ligand Bond Reaction: Polar species like water, acids, or alcohols can react with metal-carbon or metal-hydride bonds. mdpi.com
Active Site Blocking: Impurities or aggregated metal fragments can physically block the catalyst's active site. mdpi.com
Ligand Metalation: The ligand can undergo metalation, altering its coordination properties. mdpi.com
Impact of Reaction Conditions:
Temperature: Reaction temperature is critical not only for reaction rates but also for selectivity. As observed in ligand exchange processes, temperature can influence the formation of desired intermediates and prevent the generation of undesired side products. mdpi.com
Solvent: The choice of solvent can affect catalyst stability and activity. Solvents can prevent aggregation of coordinatively unsaturated metal fragments or, conversely, sequester the active metal through strong interactions. mdpi.com
Impurities in Substrates/Solvents: Even trace amounts of polar impurities (e.g., water, alcohols) in substrates or solvents can lead to catalyst inactivation by reacting with the metal-ligand complex or blocking active sites. mdpi.com
Substrate Structure: The electronic and steric properties of the substrate can also play a role. For instance, in nickel-catalyzed α-arylation, the difference in enantioselectivity between aryl chlorides and bromides was attributed to the varying rates of decomposition of intermediate arylnickel(II) halide species. nih.gov
Table 2: Enantioselectivity in Nickel-Catalyzed α-Arylation with Different Ligands
| Catalyst System | Reaction Type | Enantioselectivity (ee) | Reference |
| Ni(COD)2 / (R)-BINAP | α-arylation of ketones | 90–99% | nih.gov |
| Ni(COD)2 / (R)-DIFLUORPHOS | α-arylation of ketones | up to 99% | nih.gov |
| Ni(COD)2 / (R)-DIFLUORPHOS | α-heteroarylation of ketones | up to 99% | nih.gov |
These findings underscore the importance of carefully controlling reaction conditions and ensuring the purity of reagents when utilizing this compound in catalytic applications to achieve optimal performance and reproducibility.
Advanced Characterization and Spectroscopic Analysis in Difluorphos Research
Spectroscopic Techniques for Ligand and Complex Characterization
Spectroscopic methods provide indispensable tools for confirming the identity, purity, and structural integrity of Difluorphos and its metal complexes. These techniques allow for the detailed analysis of molecular structure, electronic properties, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of organophosphorus compounds like this compound. The presence of phosphorus and fluorine atoms makes ¹³C, ³¹P, and ¹⁹F NMR particularly informative.
³¹P NMR: This technique is crucial for assessing the electronic environment and coordination state of the phosphorus atoms in this compound. The chemical shifts and coupling patterns observed in ³¹P NMR spectra can readily distinguish between the free ligand and its metal-coordinated complexes, providing insights into the coordination mode and the electronic influence of the metal center figshare.comrsc.org.
¹⁹F NMR: Given this compound contains four fluorine atoms within its tetrafluoro-bi-1,3-benzodioxole backbone, ¹⁹F NMR spectroscopy offers high sensitivity and a wide chemical shift range, making it an excellent tool for structural identification and purity assessment nih.govoxinst.com. The distinct chemical shifts and coupling constants can confirm the presence and environment of the fluorine substituents.
¹H and ¹³C NMR: These standard NMR techniques provide complementary information about the organic framework of this compound, confirming the presence and connectivity of protons and carbon atoms, respectively. Analysis of ¹H NMR spectra, including chemical shifts and coupling patterns, helps to verify the integrity of the diphenylphosphine (B32561) and benzodioxole moieties rsc.orgnih.gov.
The characterization of this compound and its complexes often involves a combination of these NMR techniques to provide a complete structural elucidation rsc.orgstrem.comresearchgate.net.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing organometallic complexes involving this compound, providing information on the mass-to-charge ratio (m/z) of the intact molecular ions or their fragments rsc.orgresearchgate.net.
The molecular weight of this compound (C₃₈H₂₄F₄O₄P₂) is approximately 682.5 g/mol nih.gov. Fragmentation patterns observed in MS can also offer clues about the structural features of the molecule, although specific fragmentation pathways for this compound itself are not extensively detailed in the literature savemyexams.comchemguide.co.uklibretexts.orglibretexts.orgwikipedia.org.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₂₄F₄O₄P₂ | nih.gov |
| Molecular Weight | ~682.5 g/mol | nih.gov |
| CAS Registry Number | 503538-70-3 ((S)-enantiomer) / 503538-69-0 ((R)-enantiomer) | nih.govstrem.com |
| IUPAC Name | (2,2',2',2'-tetrafluoro-4,4'-bibenzo[d] strem.comnih.govdioxole-5,5'-diyl)bis(diphenylphosphine) | |
| Typical Purity | ≥ 97% (often with >99% ee) |
X-Ray Diffraction Analysis
X-ray Diffraction (XRD) analysis, particularly single-crystal XRD, provides definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. For chiral ligands like this compound, XRD is instrumental in confirming their absolute configuration and in characterizing the geometry of metal complexes formed with the ligand researchgate.netwpmucdn.com.
Studies involving this compound and related diphosphine ligands have utilized XRD to measure critical structural parameters such as the dihedral angle of the biaryl backbone. These measurements are essential for understanding the steric profile of the ligand and how it influences the coordination sphere around a metal center, which in turn affects catalytic performance researchgate.netpnas.org.
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond structural determination, spectroscopic techniques are employed to probe the dynamic processes occurring during catalytic reactions, offering crucial insights into reaction mechanisms.
EPR Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals rsc.org. In catalytic cycles where radical intermediates may be involved, EPR spectroscopy, often coupled with spin-trapping agents, can identify these transient species mdpi.comresearchgate.netceitec.eu. By reacting short-lived radicals with spin traps, more stable nitroxide radicals (spin adducts) are formed, whose EPR spectra can be analyzed to deduce the structure of the original radical mdpi.comresearchgate.net. The interpretation of EPR spectra often involves spectral simulation and fitting to match theoretical models with experimental data, providing detailed information about the electronic environment and structure of the radical species ceitec.eu. While specific EPR studies directly on this compound are not detailed here, the technique is broadly applicable to mechanistic investigations of catalytic reactions where radical pathways are suspected.
In Situ Spectroscopic Monitoring of Catalytic Reactions
The ability to monitor catalytic reactions in real-time using "in situ" spectroscopic techniques is invaluable for understanding complex reaction pathways. Techniques such as in situ NMR (particularly ³¹P NMR) and IR spectroscopy allow researchers to observe the formation and consumption of catalytic species, including ligand-metal interactions, catalyst activation, and the generation of intermediates, directly within the reaction vessel under operational conditions mdpi.comyoutube.comresearchgate.net.
By tracking spectral changes over time, kinetic data can be obtained, and transient species that play critical roles in the catalytic mechanism can be identified and characterized youtube.com. This approach is crucial for optimizing catalytic processes and for gaining a deeper understanding of how ligands like this compound influence the selectivity and efficiency of reactions, such as asymmetric hydrogenation pnas.orgresearchgate.net. The use of flow NMR setups further enhances the capability for continuous, real-time monitoring of sensitive catalytic systems researchgate.net.
Comparative Studies of Difluorphos with Other Chiral Ligands
Comparison with SYNPHOS and SYNPHOS Analogues
Difluorphos and SYNPHOS are often discussed together due to their similar structural motifs and their complementary stereoelectronic profiles, which have been leveraged in asymmetric catalysis nih.govpnas.org.
Complementary Stereoelectronic Properties
Both this compound and SYNPHOS possess narrow dihedral angles, which are considered ideal for enhancing ligand-substrate interactions and thus chiral discrimination in asymmetric hydrogenation nih.govpnas.org. However, their electronic properties differ significantly. This compound is characterized by a higher π-acidity due to the presence of fluorine atoms in its backbone, while SYNPHOS exhibits stronger basicity nih.govias.ac.in. This divergence in electronic character allows them to act as complementary ligands, providing superior enantioselectivities for different substrates or reaction conditions nih.govpnas.org. Molecular modeling studies indicate that while BINAP, MeO-BIPHEP, and SYNPHOS follow parallel stereoelectronic tendencies (smaller dihedral angle correlates with higher electron density on phosphorus), this compound deviates from this trend, suggesting a unique electronic behavior researchgate.net.
Relative Catalytic Performance in Asymmetric Hydrogenation and C-C Bond Formation
In Ru(II)-catalyzed asymmetric hydrogenation, this compound and SYNPHOS have been shown to be fully complementary, influencing enantioselectivities based on the specific substrate nih.govpnas.org. For instance, in the hydrogenation of hydroxyacetone, both ligands afforded high enantioselectivities (96–97% ee), but SYNPHOS was generally the ligand of choice for a broader range of substrates, achieving up to 99% ee nih.gov.
This compound has demonstrated particular efficacy in the hydrogenation of substrates with electron-withdrawing or chelating groups in the γ-position, where it often outperforms other ligands nih.gov. For example, in the reduction of β-keto esters bearing perfluorinated alkyl groups, this compound achieved significantly higher enantioselectivities (70–81% ee) compared to BINAP (23–57% ee) and SYNPHOS (49–63% ee) nih.gov. Furthermore, this compound's performance in certain hydrogenations, such as the hydrogenation of a chlorinated substrate (5k), was excellent and notably independent of temperature, yielding 97% ee at both 80°C and 110°C, unlike MeO-BIPHEP and SYNPHOS which were temperature-dependent nih.gov.
In C-C bond-forming processes, this compound has also shown high catalytic performances. For instance, in the rhodium-catalyzed asymmetric conjugate 1,4-addition of arylboronic acids to activated alkenes, this compound facilitated a highly enantio- and diastereoselective synthesis of an anti-protected phenylisoserine (B1258129) side chain ias.ac.in. This compound has also been employed in iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives, yielding products with excellent enantioselectivities up to 95% researchgate.netrsc.orgdicp.ac.cn.
Comparison with BINAP, MeO-BIPHEP, and Other Diphosphines
This compound has been benchmarked against established chiral diphosphines like BINAP and MeO-BIPHEP, revealing its competitive and often superior performance in various asymmetric transformations.
Enantioselectivity and Yield Comparisons in Specific Reactions
In the asymmetric hydrogenation of hydroxyacetone, this compound, along with MeO-BIPHEP and SYNPHOS, provided higher enantioselectivities (96–97% ee) compared to BINAP nih.govresearchgate.net. For a series of β-keto esters with perfluorinated alkyl groups, this compound consistently delivered better enantioselectivities (up to 81% ee) than BINAP (up to 57% ee) and MeO-BIPHEP (up to 63% ee) nih.gov. In the hydrogenation of a chlorinated substrate (5k), this compound achieved 97% ee, significantly outperforming BINAP (90% ee) and MeO-BIPHEP (82% ee) at 80°C nih.gov.
In palladium-catalyzed α-arylation of ketone enolates, this compound-ligated catalysts often yielded higher enantioselectivities than BINAP-ligated catalysts. For example, the reaction of 2-methyltetralone with bromobenzene (B47551) catalyzed by this compound and Pd resulted in 90% ee, whereas the BINAP-catalyzed reaction gave only 73% ee nih.gov. Similarly, in the α-arylation of p-tolyl triflate, this compound yielded 78% ee, while BINAP produced a nearly racemic product nih.gov.
Influence of Ligand Structure on Catalytic Activity
The structural features of diphosphine ligands, such as their dihedral angles and electronic properties, profoundly influence their catalytic activity and selectivity nih.govresearchgate.netresearchgate.net. This compound, with its narrow dihedral angle and electron-withdrawing fluorine substituents, exhibits a distinct electronic profile compared to BINAP and MeO-BIPHEP nih.govresearchgate.net. This unique combination contributes to its enhanced performance in certain reactions, particularly those involving electron-deficient substrates or requiring high π-acidity from the ligand nih.govias.ac.in. Studies have shown that ligands with smaller dihedral angles generally lead to higher ligand-substrate interactions and better chiral discrimination nih.govpnas.org. While MeO-BIPHEP has a medium dihedral angle and is effective, this compound's specific electronic modulation, stemming from its fluorinated backbone, allows it to excel in specific catalytic scenarios where other ligands might falter nih.govacs.org.
Rationalization of Differences in Catalytic Performance Based on Ligand Design
The observed differences in catalytic performance between this compound and other ligands like BINAP, MeO-BIPHEP, and SYNPHOS can be attributed to their distinct stereoelectronic properties, which are direct consequences of their molecular design nih.govpnas.orgresearchgate.net.
The narrow dihedral angle in this compound, similar to SYNPHOS, facilitates close proximity between the ligand and the substrate around the metal center, promoting efficient chiral induction nih.govpnas.org. However, the electron-withdrawing nature of the fluorine atoms in this compound enhances its π-acidity. This increased π-acidity can influence the electronic density at the metal center, affecting the activation of hydrogen and the substrate, thereby leading to altered reactivity and selectivity compared to more electron-rich ligands like MeO-BIPHEP or BINAP nih.govias.ac.inresearchgate.net.
For instance, the superior performance of this compound in hydrogenating substrates with electron-withdrawing groups or chelating moieties is likely due to its electronic character, which may better accommodate these substrates or stabilize the transition state nih.gov. The robustness of this compound's selectivity, as seen in its temperature independence in certain hydrogenations, suggests a highly stable coordination environment and a well-defined catalytic pathway nih.gov. The complementary nature of this compound and SYNPHOS, as highlighted in Ru(II)-catalyzed asymmetric hydrogenation, underscores how subtle differences in ligand design—such as the basicity of SYNPHOS versus the π-acidity of this compound—can lead to distinct catalytic outcomes, making them valuable tools for a broad spectrum of asymmetric transformations nih.govpnas.org.
Derivatives and Analogues of Difluorphos
Design and Synthesis of Difluorphos Analogues
The design strategy for this compound analogues often centers on modifying the biphenyl (B1667301) backbone and the phosphine (B1218219) substituents to fine-tune their stereoelectronic properties. The biphenyl framework allows for substituents at the 6- and 6'-positions, which can directly influence the dihedral angle of the backbone – a critical factor in ligand efficiency beilstein-journals.org. Analogues are synthesized to explore variations in steric bulk and electronic character, aiming to optimize performance in specific catalytic transformations.
The synthesis of this compound itself and its analogues typically involves multi-step procedures. A common approach for establishing the biphenyl framework includes Ullmann coupling reactions or regioselective bromine-lithium exchange reactions on polybrominated biaryls, allowing for modular construction beilstein-journals.orgresearchgate.net. For instance, this compound has been synthesized on multigram scales through a six-step process starting from functionalized aryl compounds, with key steps involving Grignard reagent formation, reaction with chlorodiphenylphosphine (B86185), and subsequent oxidation nih.govresearchgate.net. Analogues are often prepared by varying the phosphine substituents or modifying the aryl rings to achieve complementary stereoelectronic properties to the parent this compound ligand ias.ac.inresearchgate.net.
Table 1: Representative this compound Analogues and Related Ligands
| Ligand Name | Key Structural Feature | Primary Application Area | Reference(s) |
| This compound | Atropisomeric diphosphine with difluorobenzodioxole backbone | Asymmetric hydrogenation, C-H/C-C bond formation | ias.ac.inias.ac.innih.gov |
| SYNPHOS | Atropisomeric diphosphine with complementary properties | Asymmetric hydrogenation, C-H/C-C bond formation | ias.ac.inias.ac.innih.gov |
| BINAP | Atropisomeric diphosphine | Asymmetric hydrogenation, cross-coupling reactions | ias.ac.innih.govpnas.org |
| MeO-BIPHEP | Atropisomeric diphosphine | Asymmetric hydrogenation | nih.govpnas.org |
| SEGPHOS | Atropisomeric diphosphine | Asymmetric hydrogenation | nih.govpnas.org |
Impact of Structural Modifications on Catalytic Activity and Selectivity
Structural modifications in this compound analogues have a profound impact on their catalytic activity and selectivity. The electron-deficient nature of this compound, attributed to the fluorine atoms, contributes to its π-acidity and influences the electronic environment around the metal center ias.ac.inrsc.org. Comparative studies have shown that this compound ligands can exhibit superior enantioselectivity compared to other established ligands like BINAP and MeO-BIPHEP for certain substrates, particularly those with electron-withdrawing or chelating groups pnas.org.
The dihedral angle of the biaryl skeleton is a critical parameter, with this compound-type ligands often possessing narrower dihedral angles compared to BINAP derivatives, which can lead to improved chiral induction rsc.orgnih.govresearchgate.net. For instance, in the asymmetric hydrogenation of specific fluorinated β-keto esters, this compound achieved higher enantiomeric excesses (e.g., 70% and 81% ee for substrates 6h and 6i, respectively) compared to BINAP (23–57% ee) and SYNPHOS (49% and 63% ee) pnas.org. Furthermore, this compound has demonstrated excellent performance in the iridium-catalyzed asymmetric hydrogenation of quinolines and quinoxalines, achieving enantioselectivities up to 95% ias.ac.indicp.ac.cntijer.org.
Variations in the ligand structure can lead to complementary catalytic behavior. For example, SYNPHOS and this compound have been described as being fully complementary in terms of enantioselectivity for ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins nih.gov. The electronic properties, such as the π-acceptor character, can be tuned by modifying the substituents on the phosphorus atoms or the aryl rings, thereby affecting the catalyst's activity and selectivity for specific reactions beilstein-journals.orgresearchgate.net.
Table 2: Comparative Enantioselectivities of Ligands in Asymmetric Hydrogenation
| Substrate Class | Ligand | Typical Enantiomeric Excess (ee) | Reaction Conditions (Example) | Reference(s) |
| Fluorinated β-keto esters | BINAP | 23–57% | Ru/BINAP catalyst, 110°C | pnas.org |
| SYNPHOS | 49–63% | Ru/SYNPHOS catalyst | pnas.org | |
| This compound | 70–81% | Ru/DIFLUORPHOS catalyst | pnas.org | |
| Quinolines | BINAP | Up to 95% | Ir-catalyst, specific quinolinium salts | ias.ac.in |
| This compound | Up to 95% | Ir-catalyst, specific quinolinium salts | ias.ac.in | |
| Quinoxalines | This compound | Up to 94% | Ir-catalyst, 2-aryl-substituted quinoxalines | dicp.ac.cn |
| Dimethyl itaconate | This compound | 85% | Ir-catalyst, 50°C, 20 bar H₂ | pnas.org |
Compound List:
this compound
SYNPHOS
BINAP
MeO-BIPHEP
SEGPHOS
Future Research Directions and Challenges in Difluorphos Chemistry
Development of Novel Catalytic Systems Utilizing Difluorphos
While this compound has proven highly effective with ruthenium (Ru) and iridium (Ir) catalysts for various hydrogenation reactions, and with rhodium (Rh) for 1,4-addition and Pauson-Khand reactions, its potential with other transition metals remains an area for exploration researchgate.netbohrium.compnas.orgias.ac.inacs.orgnih.govnih.govdntb.gov.uaacs.org. Future research directions include the development of novel catalytic systems that leverage this compound as a ligand with a broader spectrum of metals, such as palladium (Pd), nickel (Ni), or copper (Cu), to catalyze new types of bond formations or to enhance existing transformations. This could involve designing bimetallic catalysts or incorporating this compound into heterogeneous catalytic frameworks to improve recyclability and catalyst recovery nih.gov. The challenge lies in identifying optimal metal-ligand combinations that unlock unprecedented reactivity or selectivity, potentially leading to more efficient and cost-effective catalytic processes.
Expansion of Reaction Scope for Enantioselective Transformations
This compound has already demonstrated its versatility in catalyzing asymmetric hydrogenation, C-H and C-C bond formations, 1,4-additions, hydrogermylation, and Pauson-Khand type reactions researchgate.netchemicalbook.comias.ac.inias.ac.inacs.orgchinesechemsoc.orgnih.govdntb.gov.uaacs.org. Future research aims to further expand this scope by applying this compound-based catalysts to a wider array of enantioselective transformations. This includes exploring its efficacy in challenging reactions such as asymmetric C-H functionalization, cycloadditions beyond the Pauson-Khand reaction, and enantioselective allylic alkylations or cross-coupling reactions. A significant challenge is to achieve high enantioselectivity and yields with substrates that are currently less amenable to this compound catalysis, such as sterically demanding molecules or those with sensitive functional groups.
Table 1: Demonstrated Catalytic Applications of this compound
| Reaction Type | Metal Catalyst | Key Substrates / Products | Notable Performance Metrics |
| Asymmetric Hydrogenation | Ru, Ir | Quinolines, Quinoxalines, Enamides, Ketones, Olefins, Imines | High yields and enantioselectivities (up to 99% ee) researchgate.netbohrium.comchemicalbook.compnas.orgias.ac.innih.gov |
| C-H and C-C Bond Formation | Metal | Various | High catalytic performances demonstrated researchgate.netias.ac.inias.ac.in |
| Asymmetric 1,4-Addition | Rh | α,β-Unsaturated Ketones, Maleimides | Yields up to 92%, enantioselectivities up to 99% ee acs.org |
| Asymmetric Hydrogermylation | Cu | α,β-Unsaturated Carbonyl Compounds | Good yields (61–92%), remarkable enantioselectivities (up to 99% ee) chinesechemsoc.org |
| Pauson-Khand-Type Reaction | Rh(I) | 1,6-Enynes, Cyclobutanones | Construction of [3.3.1] bridged bicycles with chiral quaternary centers; up to 97% ee nih.govdntb.gov.uaacs.org |
| Alkylation of Phosphido Intermediates | Ru | Alkyl bromides | Used in dynamic kinetic asymmetric alkylation for P-stereogenic phosphines acs.org |
Advanced Computational Modeling for Ligand Design and Mechanistic Understanding
The development of precise predictive models is crucial for the rational design of new ligands and the optimization of catalytic processes. Future research will increasingly rely on advanced computational methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and understand the intricate interplay between this compound, metal centers, and substrates acs.orgacs.orgfrontiersin.org. This includes detailed studies on how the electronic and steric properties of this compound influence transition states and transition metal complex geometries nih.govresearchgate.netacs.org. The challenge lies in developing computational protocols that can accurately predict the performance of modified this compound structures or entirely new ligand designs, thereby accelerating the discovery of superior catalysts. Such modeling can also guide the understanding of factors affecting enantioselectivity, such as subtle conformational changes or secondary interactions, enabling the fine-tuning of ligand architecture for specific applications researchgate.netfrontiersin.org.
Table 2: Comparative Ligand Performance in Asymmetric Hydrogenation
| Substrate | Ligand | Enantioselectivity (ee %) | Reference |
| Hydroxyacetone | SYNPHOS | 97 | pnas.org |
| Hydroxyacetone | This compound | 96 | pnas.org |
| Hydroxyacetone | MeO-BIPHEP | 96 | pnas.org |
| Dimethyl itaconate | SYNPHOS | 92 | pnas.org |
| Dimethyl itaconate | This compound | 85 | pnas.org |
| Dimethyl itaconate | MeO-BIPHEP | 90 | pnas.org |
| Chlorinated substrate (5k) | BINAP | 90 (at 80°C) | nih.gov |
| Chlorinated substrate (5k) | MeO-BIPHEP | 82 (at 80°C) | nih.gov |
| Chlorinated substrate (5k) | SYNPHOS | 74 (at 80°C) | nih.gov |
| Chlorinated substrate (5k) | This compound | 97 (at 80°C/110°C) | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Catalysis
The principles of green chemistry are increasingly vital in modern catalysis, emphasizing efficiency, reduced waste, and the use of environmentally benign materials nih.gov. Future research on this compound will likely focus on developing more sustainable catalytic systems. This includes exploring the use of greener solvents, reducing catalyst loading to minimize metal waste, and developing methods for the efficient recovery and recycling of this compound-based catalysts . Immobilizing this compound onto solid supports or developing recyclable homogeneous systems are key challenges. The application of this compound in reactions that improve atom economy and reduce the generation of hazardous by-products will also be a significant area of investigation, aligning with the broader goals of sustainable chemical synthesis acs.org.
Exploration of New Applications in Complex Molecule Synthesis
This compound has already proven its value in the synthesis of various biorelevant targets and complex molecular architectures researchgate.netbohrium.comias.ac.inchemicalbook.com. The future holds promise for its application in the total synthesis of increasingly intricate natural products, pharmaceuticals, and advanced materials. Research efforts will likely focus on integrating this compound-catalyzed steps into convergent synthetic strategies, enabling the efficient construction of chiral centers and complex scaffolds that are otherwise difficult to access. This might involve leveraging its catalytic capabilities in key bond-forming steps or stereoselective transformations that are critical for building molecular complexity. The challenge will be to adapt and optimize this compound-based catalysis for specific, challenging synthetic targets, showcasing its versatility beyond established applications.
This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique stereoelectronic properties have enabled significant advancements in various catalytic transformations. The future research directions outlined above highlight the ongoing efforts to expand its reaction scope, refine its catalytic performance through computational modeling, integrate it into sustainable chemical practices, and apply it to the synthesis of ever more complex molecules. Addressing these challenges will undoubtedly solidify this compound's role as a pivotal ligand in the ongoing pursuit of efficient and selective asymmetric synthesis.
Compound List:
this compound
Q & A
Q. What are the established synthetic routes for Difluorphos, and how can researchers optimize yield and purity?
this compound is synthesized via iterative coupling of diphenylphosphine groups to a tetrafluorinated benzodioxole backbone. Key steps include:
- Stereoselective phosphorylation using dynamic kinetic resolution with chiral auxiliaries .
- Purification via recrystallization in dichloromethane/hexane systems to isolate enantiopure forms (e.g., (S)-Difluorphos) .
- Yield optimization by controlling reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.2 ligand-to-metal precursor) .
Methodological Tip: Monitor reaction progress using <sup>31</sup>P NMR to track phosphine oxidation states and confirm ligand coordination .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phosphorylation | Pd(OAc)₂, DMF, 25°C, 12h | 65–75 | ≥95% |
| Chiral Resolution | (R)-BINOL, EtOH, -20°C | 85–90 | 99% ee |
| Final Recrystallization | CH₂Cl₂/Hexane (1:3) | 70–80 | ≥99% |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolves atropisomerism and confirms the tetrahedral geometry of phosphorus centers .
- <sup>19</sup>F NMR : Detects electronic environments of fluorine atoms (δ = -120 to -140 ppm for CF₂ groups) .
- Circular Dichroism (CD) : Validates enantiomeric excess (ee) in chiral variants .
Methodological Tip: Use DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental NMR shifts with theoretical models .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in Ir-catalyzed hydrogenation compared to SYNPHOS or BINAP?
this compound’s electron-withdrawing CF₂ groups and restricted biphenyl dihedral angles (~75°) create a rigid chiral pocket, favoring specific substrate orientations. Key factors:
- Steric effects : Bulky diphenylphosphine groups reduce competing reaction pathways .
- Electronic tuning : Fluorine substituents stabilize transition states via dipole interactions .
Table 2 : Comparative Enantioselectivity in Quinoline Hydrogenation
| Ligand | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| This compound | 2-Phenylquinoline | 95 | 99 |
| SYNPHOS | 2-Phenylquinoline | 88 | 95 |
| BINAP | 2-Phenylquinoline | 78 | 90 |
Methodological Tip: Perform kinetic isotopic effect (KIE) studies to elucidate rate-determining steps in asymmetric induction .
Q. How should researchers address contradictions in catalytic performance data across studies?
Contradictions often arise from:
- Solvent polarity effects : this compound performs optimally in aprotic solvents (e.g., THF), while protic solvents degrade enantioselectivity .
- Metal precursor variations : [Ir(COD)Cl]₂ vs. [Ir(CO)₂(acac)] alters catalytic activity .
Resolution Strategy:
- Conduct meta-analyses of reaction parameters (temperature, solvent, metal/ligand ratio) using databases like Reaxys .
- Validate findings via control experiments with standardized substrates (e.g., α-dehydroamino acids) .
Q. What computational approaches are recommended to model this compound-mediated catalytic cycles?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity trends .
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions under solvated conditions .
- QTAIM Analysis : Map non-covalent interactions (e.g., C–F⋯H–C) influencing stereocontrol .
Methodological Tip: Cross-validate computational results with in situ IR spectroscopy to detect intermediate species .
Methodological Guidelines
- Experimental Reproducibility : Document catalyst activation protocols (e.g., pre-reduction with H₂) and exclude moisture/oxygen rigorously .
- Data Reporting : Include raw NMR spectra, HPLC chromatograms, and crystallographic CIF files in supplementary materials .
- Literature Review : Use PICO framework (Population: Catalysts; Intervention: Ligand design; Comparison: SYNPHOS; Outcome: ee%) to structure systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
